molecular formula C16H12N4 B8449515 4-(Benzo[4,5]imidazo[1,2-a]pyrimidin-2-yl)aniline

4-(Benzo[4,5]imidazo[1,2-a]pyrimidin-2-yl)aniline

Cat. No.: B8449515
M. Wt: 260.29 g/mol
InChI Key: OGBRFZNXMNBGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[4,5]imidazo[1,2-a]pyrimidin-2-yl)aniline is a useful research compound. Its molecular formula is C16H12N4 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

4-pyrimido[1,2-a]benzimidazol-2-ylaniline

InChI

InChI=1S/C16H12N4/c17-12-7-5-11(6-8-12)13-9-10-20-15-4-2-1-3-14(15)19-16(20)18-13/h1-10H,17H2

InChI Key

OGBRFZNXMNBGJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CC(=N3)C4=CC=C(C=C4)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-(4-nitrophenyl)benzo[4,5]imidazo[1,2-a]pyrimidine (58 mg, 0.20 mmol) in ethanol (3 mL) was added SnCl2.2H2O (361 mg, 1.6 mmol). The solution was refluxed for 1.5 hours and then the volatiles were removed under vacuum. The residue was dissolved in DCM, washed with 1 N NaOH, and then H2O. The DCM layer was dried with MgSO4. The crude product was purified on flash chromatography (silica gel, 5% MeOH/DCM) to provide T518 as a yellow solid (35 mg, 67%). 1H NMR (400 MHz, DMSO-d6) δ 5.94 (s, 2H), 6.70 (m, 2H), 7.34 (m, 1H), 7.47 (m, 1H), 7.61 (d, J=7.6 Hz, 1H), 7.75 (m, 1H), 8.08 (m, 2H), 8.21 (m, 1H), 9.34 (d, J=7.6 Hz, 1H). MS (ESI): 261.1 (M+H+).
Name
2-(4-nitrophenyl)benzo[4,5]imidazo[1,2-a]pyrimidine
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
361 mg
Type
reactant
Reaction Step Two
Name
Yield
67%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.